6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
The compound “6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to a class of privileged pharmacophores . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This compound has attracted enormous attention due to its wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has been achieved through various synthetic protocols . For example, one approach involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows for the manifestation of substituents around a core scaffold in defined three-dimensional representations .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by its ability to make specific interactions with different target receptors . For instance, one reaction involves the use of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its linear formula: C11H7BrF3N5O2S, and its molecular weight: 410.174 .Scientific Research Applications
Antibacterial Properties
- Arylfuran Derivatives : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria (Holla, Akberali, & Shivananda, 1996).
- Antimicrobial Activity : New series of fused 1,2,4-triazoles, including derivatives of this compound, have shown interesting antibacterial activity, particularly against Staphylococcus aureus (Badr & Barwa, 2011).
- Novel Fused Heterocyclic Derivatives : The synthesis of 1,2,4-triazolo derivatives has demonstrated promising antimicrobial activity, highlighting their potential as antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
Antitumor Activity
- Anticancer Potential : Certain derivatives have shown antineoplastic activity against a wide range of cancer cell lines, indicating their potential as core structures for developing effective anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
Analgesic and Anti-Inflammatory Properties
- Pain and Inflammation Management : Novel 1,2,4-triazolo derivatives have been synthesized and characterized for their analgesic and anti-inflammatory activities, indicating their potential use in managing pain and inflammation (Tozkoparan, Aytaç, & Aktay, 2009).
Corrosion Inhibition
- Protecting Metal Surfaces : Derivatives of this compound have been examined for their corrosion inhibition activity on various metal surfaces, demonstrating their effectiveness in different aggressive media (Arshad, Akram, Akram, & Rasheed, 2017).
Mechanism of Action
The mechanism of action of this compound is largely determined by its structure–activity relationship (SAR), in silico pharmacokinetics, and molecular modeling studies . It has diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Future Directions
The future directions in the research of this compound involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The focus is particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Properties
IUPAC Name |
6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-21(23)13-8-6-11(7-9-13)14-10-24-16-18-17-15(20(16)19-14)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDCJOCNJCRMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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